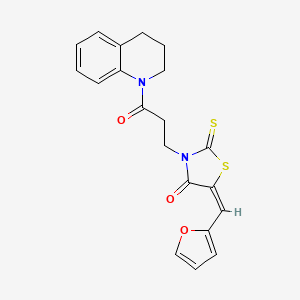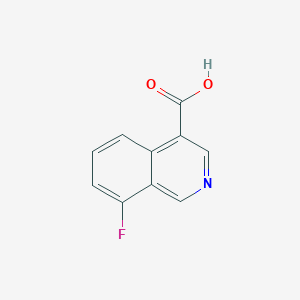
8-Fluoroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroisoquinoline-4-carboxylic acid is a compound with the CAS Number: 1824276-14-3 . It has a molecular weight of 191.16 and its IUPAC name is 8-fluoroisoquinoline-4-carboxylic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-Fluoroisoquinoline-4-carboxylic acid is 1S/C10H6FNO2/c11-9-3-1-2-6-7 (9)4-12-5-8 (6)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Anticancer Research
8-Fluoroisoquinoline-4-carboxylic acid has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Kinase Inhibition
This compound has been explored for its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation. Inhibiting specific kinases can help control abnormal cell growth and proliferation, which is particularly useful in cancer treatment. Research has indicated that derivatives of 8-Fluoroisoquinoline-4-carboxylic acid can selectively inhibit certain kinases, providing a targeted approach to therapy .
Antimicrobial Activity
8-Fluoroisoquinoline-4-carboxylic acid has been investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Neuroprotective Agents
Research has also focused on the neuroprotective effects of 8-Fluoroisoquinoline-4-carboxylic acid. It has been studied for its ability to protect neurons from oxidative stress and other forms of damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has shown promise in reducing inflammation by modulating the activity of certain enzymes and signaling pathways involved in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be used to treat conditions like arthritis and other inflammatory diseases .
Synthetic Chemistry
In synthetic chemistry, 8-Fluoroisoquinoline-4-carboxylic acid serves as a valuable building block for creating a variety of complex molecules. Its unique structure allows for the synthesis of diverse chemical compounds, which can be used in further research and development of pharmaceuticals and other chemical products .
These applications highlight the versatility and potential of 8-Fluoroisoquinoline-4-carboxylic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
将来の方向性
Fluorinated isoquinolines, including 8-Fluoroisoquinoline-4-carboxylic acid, have attracted significant attention due to their unique characteristics such as biological activities and light-emitting properties . Future research may focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .
作用機序
Target of Action
Similar compounds, such as quinoline derivatives, have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s worth noting that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Similar compounds have been shown to have various biological effects, including cytotoxic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Fluoroisoquinoline-4-carboxylic acid. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .
特性
IUPAC Name |
8-fluoroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBNRTQVPCOTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

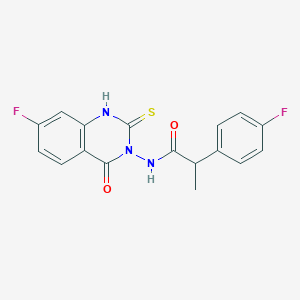
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)
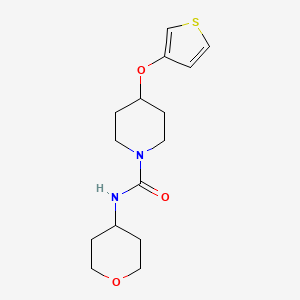
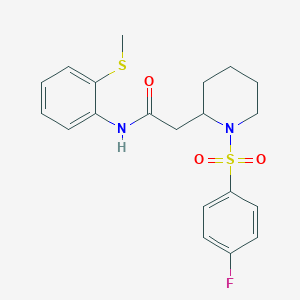
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)
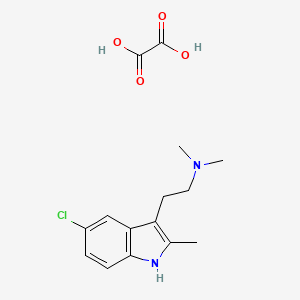
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)
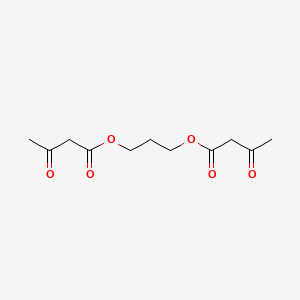
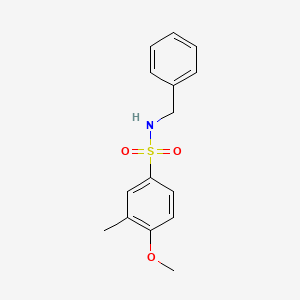
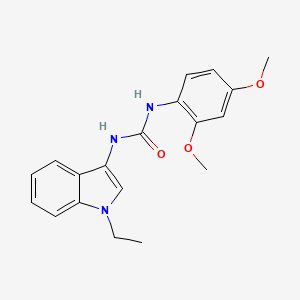
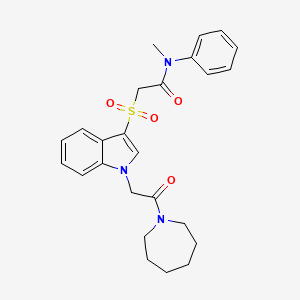
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)
